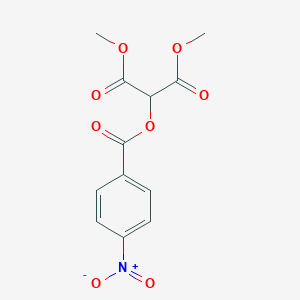![molecular formula C16H20N4O2S B296131 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a sulfanyl group and an acetamide moiety.
作用机制
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. Additionally, it can modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been found to have significant biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells. Additionally, this compound has been found to possess antibacterial and antifungal activity, indicating its potential as a therapeutic agent against infectious diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide in lab experiments is its potent anticancer activity. This compound can inhibit the growth and proliferation of cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity, as it can affect normal cells as well as cancer cells. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide. One potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to determine the optimal dosage, administration route, and combination with other drugs for the treatment of different types of cancer. Another potential direction is the investigation of this compound's potential use as an antibacterial and antifungal agent. It is also important to elucidate the mechanism of action of this compound and its effects on normal cells to determine its potential toxicity and side effects. Overall, the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has significant potential for the development of new therapeutic agents for the treatment of cancer and infectious diseases.
合成方法
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide can be achieved through the reaction of 2-chloro-N,N-diethylacetamide with 6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine. The reaction proceeds through the displacement of the chlorine atom by the thiol group, followed by the addition of the resulting intermediate to the pyrimidine ring.
科学研究应用
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess significant anticancer activity, as it can inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent, as well as a modulator of the immune system.
属性
分子式 |
C16H20N4O2S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20(4-2)12(21)10-23-16-18-14(17)13(15(22)19-16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,17,18,19,22) |
InChI 键 |
HPIIISBXLCCSDI-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![7-(4-Methoxyphenyl)-3,4-diphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B296067.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)